molecular formula C16H26ClNO2 B4987696 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochloride

3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochloride

Cat. No. B4987696
M. Wt: 299.83 g/mol
InChI Key: HMZUAMFMWDTGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochloride, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive substances. It has been used for various purposes, including as a nasal decongestant and in the treatment of attention deficit hyperactivity disorder (ADHD). However, its potential for abuse and addiction has led to its classification as a Schedule V controlled substance by the United States Drug Enforcement Administration (DEA).

Scientific Research Applications

Propylhexedrine has been used in scientific research for various purposes, including as a model compound for studying the structure-activity relationships of psychoactive substances. It has also been used as a tool for investigating the mechanisms of action of other psychoactive compounds, such as amphetamines. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine has been used in studies of drug metabolism and toxicology.

Mechanism of Action

Propylhexedrine acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, focus, and energy, as well as feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
Propylhexedrine has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes dilation of the bronchial tubes and nasal passages, leading to increased airflow and decreased congestion. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine can cause appetite suppression and weight loss.

Advantages and Limitations for Lab Experiments

Propylhexedrine has several advantages for use in lab experiments, including its relatively low cost and availability. It is also a useful tool for investigating the mechanisms of action of other psychoactive compounds. However, its potential for abuse and addiction, as well as its classification as a controlled substance, limit its use in certain contexts.

Future Directions

There are several potential future directions for research on 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine. One area of interest is the development of new psychoactive compounds based on the structure of 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine, with improved pharmacological properties and reduced potential for abuse. Another area of interest is the investigation of the long-term effects of 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine use on the brain and body, particularly with regard to addiction and withdrawal. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine may have potential therapeutic applications for conditions such as ADHD and narcolepsy, and further research in these areas is warranted.

Synthesis Methods

Propylhexedrine is synthesized through a multi-step process that involves the reaction of diethylamine with 4-isopropoxybenzaldehyde to form 4-isopropoxyphenyl-2-nitropropene. The nitro compound is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then condensed with propanone to form 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine, which is isolated as the hydrochloride salt.

properties

IUPAC Name

3-(diethylamino)-1-(4-propan-2-yloxyphenyl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-5-17(6-2)12-11-16(18)14-7-9-15(10-8-14)19-13(3)4;/h7-10,13H,5-6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZUAMFMWDTGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)C1=CC=C(C=C1)OC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)-1-(4-propan-2-yloxyphenyl)propan-1-one;hydrochloride

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